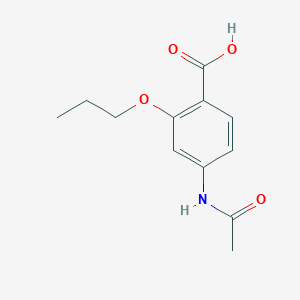

4-Acetamido-2-propoxybenzoic acid

Description

Overview of Carboxylic Acid Functional Groups in Bioactive Molecules

The carboxylic acid group (-COOH) is a pivotal functional group in the realm of bioactive molecules. Its ability to donate a proton makes it acidic, a property that is often crucial for the molecule's interaction with biological targets like enzymes and receptors. This acidity also enhances water solubility, a key factor in the formulation and bioavailability of many pharmaceutical agents. quimicaorganica.orgnih.gov Furthermore, the carboxyl group can participate in the formation of strong hydrogen bonds and ionic interactions, which are fundamental to the specific binding of a drug to its target protein. nih.gov A significant number of drugs on the market, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, feature a carboxylic acid moiety as a key component of their pharmacophore. nih.gov

Contextualization of 4-Acetamido-2-propoxybenzoic Acid within Contemporary Research Paradigms

This compound (CAS Number: 2486-79-5) is primarily recognized as a key intermediate in the synthesis of Propoxycaine (B1212148), a local anesthetic of the ester type. quimicaorganica.orgchemicalbook.com Local anesthetics function by reversibly blocking nerve impulse conduction, and their chemical structures are finely tuned to achieve the desired onset and duration of action. The synthesis of such molecules often involves a multi-step process where specific functional groups are introduced sequentially. In this context, this compound represents a crucial building block, containing the core benzoic acid structure pre-functionalized with the acetamido and propoxy groups necessary for the final drug molecule.

While direct and extensive research focusing solely on this compound is limited, its role as a precursor highlights its importance in the field of medicinal chemistry and drug development. The study of such intermediates is vital for optimizing synthetic routes, improving yields, and developing new analogues with potentially enhanced therapeutic properties.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical in determining its reactivity, solubility, and suitability for various applications. While extensive experimental data for this compound is not widely published, some key properties have been predicted and are available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol | |

| Melting Point | 180-181 °C (decomposes) | chemicalbook.com |

| Boiling Point (Predicted) | 380.0 ± 27.0 °C | chemicalbook.com |

| Density (Predicted) | 1.210 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 4.16 ± 0.36 | chemicalbook.com |

| Solubility | Soluble in DMSO, Methanol (B129727), DMF | chemicalbook.com |

Note: The molecular formula has also been reported as C₁₀H₁₃NO₃ with a corresponding molecular weight of 195.22 g/mol in some sources. This discrepancy may be due to different reporting standards or potential errors in the databases. chemicalbook.com

Synthesis and Research Findings

The primary documented role of this compound is as an intermediate in the synthesis of Propoxycaine. The synthesis of Propoxycaine typically involves the esterification of this compound with 2-(diethylamino)ethanol.

Research on this compound itself is scarce. Its investigation is intrinsically linked to the development and manufacturing of Propoxycaine. Therefore, detailed research findings are more likely to be found within patents and proprietary industrial synthesis documents related to Propoxycaine and its analogues. The compound serves as a testament to the intricate and often unpublished world of chemical synthesis that underpins the production of many essential medicines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4-acetamido-2-propoxybenzoic acid |

InChI |

InChI=1S/C12H15NO4/c1-3-6-17-11-7-9(13-8(2)14)4-5-10(11)12(15)16/h4-5,7H,3,6H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

RDFGHNZAWAGAIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)NC(=O)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the 4-Acetamido-2-propoxybenzoic Acid Core Structure

Strategic Approaches for Introducing the Propoxy Group

The formation of the ether linkage to introduce the propoxy group is a critical step in the synthesis. This is most commonly achieved by targeting a phenolic precursor, such as a 4-substituted-2-hydroxybenzoic acid derivative.

The Williamson ether synthesis stands as a classic and widely employed method for the formation of ethers. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide.

In the context of synthesizing this compound, a suitable precursor would be 4-acetamido-2-hydroxybenzoic acid (also known as 4-acetamidosalicylic acid). nih.govchemcd.com The synthesis would proceed by first treating the phenolic precursor with a base to generate the corresponding phenoxide. Subsequently, the phenoxide is reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to form the desired ether.

A general representation of this reaction is as follows:

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Description |

| Phenolic Precursor | 4-Acetamido-2-hydroxybenzoic acid or its ester derivative (e.g., methyl 4-acetamido-2-hydroxybenzoate) |

| Base | Strong bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) |

| Alkylating Agent | 1-Bromopropane, 1-iodopropane, or propyl tosylate |

| Solvent | Aprotic polar solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) |

| Temperature | Typically ranges from room temperature to reflux, depending on the reactivity of the substrates |

This table presents typical conditions for the Williamson ether synthesis. Specific conditions may vary based on the exact substrates and desired reaction rate.

The reaction works best with primary alkyl halides to favor the SN2 mechanism over potential elimination side reactions. nih.govfrancis-press.com The choice of base and solvent is crucial for ensuring complete deprotonation of the phenol and facilitating the nucleophilic attack.

While the Williamson ether synthesis is robust, the Mitsunobu reaction offers a milder alternative for forming the ether linkage. researchgate.netorganic-chemistry.orgresearchgate.net This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgescholarship.org

In this approach, the phenolic hydroxyl group of a precursor like 4-acetamido-2-hydroxybenzoic acid acts as the nucleophile, and propanol (B110389) serves as the source of the propoxy group. The reaction proceeds with inversion of configuration at the alcohol, although this is not relevant for the formation of a simple propoxy group.

A generalized scheme for the Mitsunobu reaction in this context is:

Table 2: Key Reagents in the Mitsunobu Reaction for Propoxylation

| Reagent | Function |

| Phenolic Precursor | 4-Acetamido-2-hydroxybenzoic acid or a suitable derivative |

| Alcohol | Propanol |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Anhydrous tetrahydrofuran (B95107) (THF) or other aprotic solvents |

This table outlines the essential components for carrying out a Mitsunobu reaction to form a propoxy ether. The reaction is known for its mild conditions and tolerance of various functional groups.

The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates that may not tolerate the basic conditions of the Williamson ether synthesis. researchgate.netmdpi.com

Installation of the Acetamide (B32628) Moiety

The acetamide group is typically introduced by the acylation of a corresponding aromatic amine precursor, namely 4-amino-2-propoxybenzoic acid. nih.gov

The most common method for forming the acetamide group is through the reaction of the primary amine with an acylating agent. This is a type of nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the acylating agent.

The acylation of 4-amino-2-propoxybenzoic acid is readily achieved using acetic anhydride (B1165640). researchgate.net This reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), which acts as a catalyst and scavenges the acetic acid byproduct.

The general reaction is depicted below:

Table 3: Conditions for the Acetylation of 4-Amino-2-propoxybenzoic Acid

| Parameter | Description |

| Amine Precursor | 4-Amino-2-propoxybenzoic acid |

| Acylating Agent | Acetic anhydride |

| Catalyst/Base | Pyridine, sodium acetate, or triethylamine (B128534) |

| Solvent | Can be run neat in acetic anhydride or with a co-solvent like acetic acid or an aprotic solvent |

| Temperature | Typically requires heating to drive the reaction to completion |

This table summarizes common conditions for the acetylation of an aromatic amine. The choice of conditions can influence the reaction rate and the ease of product purification.

Alternatively, acetyl chloride can be used as the acylating agent, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct. The reaction is generally vigorous and may require cooling.

Carboxylic Acid Functional Group Manipulation

The carboxylic acid moiety is a primary site for chemical modification and a key target for synthetic strategies, often requiring generation from a more stable precursor or protection during reactions at other sites.

The generation of this compound is commonly achieved through the hydrolysis of its corresponding ester, typically a methyl or ethyl ester. This transformation is a fundamental step in many synthetic routes, converting a carboxylate precursor into the final carboxylic acid. The hydrolysis can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is the most frequently employed method due to its high yield and irreversible nature. chemguide.co.uk The ester of this compound is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate. Subsequent elimination of the alkoxide (e.g., methoxide (B1231860) or ethoxide) yields the carboxylate salt. jk-sci.com An acidic workup in a subsequent step is necessary to protonate the carboxylate salt and precipitate the final this compound. libretexts.org For instance, the hydrolysis of a related methyl ester to its benzoic acid hydrochloride salt was achieved by refluxing in 8N hydrochloric acid. google.com

Acid-Catalyzed Hydrolysis: This method involves heating the ester with a large excess of water in the presence of a strong acid catalyst, like sulfuric or hydrochloric acid. libretexts.orglibretexts.org The reaction is the reverse of Fischer esterification and is reversible. libretexts.orgchemguide.co.uk To drive the equilibrium toward the carboxylic acid product, a large volume of water is used. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. jk-sci.com

| Hydrolysis Method | Reagents | Conditions | Advantages | Disadvantages |

| Base-Catalyzed (Saponification) | NaOH or KOH in H₂O/alcohol | Heat/Reflux | Irreversible, High Yield chemguide.co.uk | Requires separate acidification step libretexts.org |

| Acid-Catalyzed | H₂SO₄ or HCl in excess H₂O | Heat/Reflux | Direct formation of acid | Reversible, may require large excess of water chemguide.co.uklibretexts.org |

In multi-step syntheses involving this compound or its precursors, protecting groups are crucial for preventing unwanted side reactions. wikipedia.orglibretexts.org The choice of protecting group depends on the stability required during subsequent reaction steps and the ease of removal.

Methyl Ester Protection: The carboxylic acid is often protected as a methyl ester. This group is stable under a variety of conditions, including those required for modifying the acetamido group or performing substitutions on the aromatic ring. The methyl ester can be readily introduced via Fischer esterification of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Deprotection is typically achieved through saponification with aqueous base, as described in the hydrolysis section. jk-sci.com

tert-Butoxycarbonyl (Boc) Protection: The synthesis of this compound may start from an aminobenzoic acid precursor, such as 4-amino-2-propoxybenzoic acid. In such cases, the amine group must be protected before other transformations are carried out. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. organic-chemistry.org It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc-protected amine is stable to a wide range of non-acidic reagents. youtube.com A key advantage is its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA), which typically does not affect other functional groups like esters or amides. organic-chemistry.orgyoutube.com This orthogonality allows for selective deprotection. organic-chemistry.org

| Protecting Group | Functional Group Protected | Protection Reagent | Deprotection Conditions | Key Features |

| Methyl Ester | Carboxylic Acid | Methanol, Acid Catalyst | NaOH or KOH, then H₃O⁺ jk-sci.com | Stable to many reagents, easily removed by base. |

| tert-Butoxycarbonyl (Boc) | Amine | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) organic-chemistry.orgyoutube.com | Stable to base and nucleophiles; removed with acid. youtube.com |

Derivatization and Analog Synthesis of this compound

The structural framework of this compound offers multiple sites for modification to generate a library of analogs for various research applications.

Modifications on the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating propoxy and acetamido groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Given the existing substitution pattern, further functionalization would likely occur at the C3 and C5 positions. Potential modifications could include nitration, halogenation, or Friedel-Crafts reactions, although reaction conditions would need to be carefully controlled to avoid side reactions with the existing functional groups.

Variations within the Propoxy Side Chain

The propoxy group can be modified to synthesize a range of analogs. One approach is to vary the length and structure of the alkyl chain. This can be achieved by starting with a dihydroxybenzoic acid precursor and performing a Williamson ether synthesis with different alkyl halides (e.g., ethyl iodide, butyl bromide) to generate a series of 2-alkoxy analogs. Alternatively, the propoxy group could be cleaved using strong acids like HBr or BBr₃ to yield the corresponding 2-hydroxy derivative, which can then be re-alkylated.

Alterations of the Acetamide Linker

The acetamide group provides a rich site for derivatization. The amide nitrogen can be alkylated under basic conditions using an appropriate alkyl halide. More extensive modifications involve changing the entire acyl group. Starting from the precursor 4-amino-2-propoxybenzoic acid, a variety of acyl chlorides or anhydrides can be used in place of acetic anhydride to install different acyl groups (e.g., propanoyl, benzoyl). mdpi.com For example, studies on the structurally similar 5-amino-2-hydroxy benzoic acid have shown that it can be readily acylated with benzoyl chloride to yield the corresponding benzamide (B126) derivative. mdpi.com Similarly, research on 4-(2-chloroacetamido)benzoic acid has demonstrated the synthesis of a wide array of ester and amide derivatives by modifying the core structure. researchgate.net

Incorporation into Complex Molecular Architectures (e.g., PROTAC linkers)

The structure of this compound, featuring a carboxylic acid handle, makes it a suitable candidate for incorporation into complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. explorationpub.comnih.gov These chimeras consist of three main components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two. nih.govbroadpharm.com

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. nih.gov Common linkers include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and alkyl/ether structures, which provide flexibility and appropriate length. broadpharm.commedchemexpress.com

This compound can be integrated into a PROTAC linker through its carboxylic acid functionality. This acid group provides a reactive handle for standard amide bond formation or esterification, allowing it to be coupled to either the E3 ligase ligand, the POI ligand, or a segment of the linker itself. The propoxy and acetamido groups of the core structure would then serve as functional decorations on the linker, potentially influencing solubility, cell permeability, and the conformational orientation of the final PROTAC molecule. The specific placement and orientation of these groups can be crucial for establishing productive interactions within the ternary complex.

Advanced Synthetic Techniques Applicable to this compound and Analogs

Rhodium(III)-Catalyzed C-H Activation Methodologies

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical approach to complex molecule synthesis. youtube.com Rhodium(III) catalysis, in particular, has emerged as a robust method for C-H functionalization directed by various functional groups. nih.govcolumbia.edu

For this compound, the carboxylic acid group is an effective directing group for Rh(III)-catalyzed C-H activation. nih.govnih.gov This process typically involves the ortho-C-H bond relative to the directing group. In this specific molecule, the two ortho positions to the carboxylic acid are C3 and C5. The C-H bond at the C3 position is adjacent to the propoxy group, while the C-H at C5 is adjacent to the acetamido group. This substitution pattern allows for regioselective functionalization. The reaction often proceeds via a cyclometalated intermediate, which then reacts with a coupling partner, such as an alkyne or an alkene, to form a new C-C or C-heteroatom bond. nih.govnih.gov

Pioneering work has demonstrated that benzoic acids can undergo oxidative coupling with alkynes in the presence of a [CpRhCl₂]₂ catalyst (where Cp is pentamethylcyclopentadienyl) to yield isocoumarin (B1212949) derivatives. nih.govnih.gov Applying this methodology to this compound would be expected to functionalize the C5 position, leading to the synthesis of novel, highly substituted heterocyclic systems. The choice of catalyst, oxidant, and coupling partner can be tuned to control the reaction's outcome.

Table 1: Representative Rh(III)-Catalyzed Annulation of a Benzoic Acid with an Alkyne

The following table details a typical reaction setup for the C-H activation of a benzoic acid, which is applicable to this compound and its analogs.

| Entry | Benzoic Acid | Alkyne | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Benzoic Acid | Diphenylacetylene | [CpRhCl₂]₂ (2.5) | AgSbF₆ (20) | t-AmylOH | 100 | 3,4-Diphenyl-1H-isochromen-1-one | 98 |

| 2 | 2-Methoxybenzoic acid | Phenylacetylene | [CpRhCl₂]₂ (2.5) | Cu(OAc)₂ (2.0 eq) | DCE | 80 | 3-Phenyl-1H-isochromen-1-one | 75 |

| 3 | 4-Methoxybenzoic acid | 1-Phenyl-1-propyne | Cp*Rh(MeCN)₃₂ (5) | - | DCE | 60 | 4-Methyl-3-phenyl-7-methoxyisocoumarin | 88 |

This table is illustrative, based on established literature for analogous compounds, and demonstrates the general conditions and potential outcomes.

Directed Ortho-Metalation and Related Lithiation Strategies

Directed ortho-metalation (DoM) is a classic and highly effective strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho-position. baranlab.orgorganic-chemistry.org

In this compound, several functional groups could potentially act as DMGs. However, by treating the molecule with a strong lithium base like sec-butyllithium (B1581126) (s-BuLi), the acidic proton of the carboxylic acid is removed first, forming a lithium carboxylate. organic-chemistry.org This in-situ-formed carboxylate is a powerful DMG that directs a second deprotonation exclusively at an ortho position. organic-chemistry.orgrsc.org

The two ortho positions to the carboxylate are C3 and C5. The C3 position is sterically hindered by the adjacent C2-propoxy group. Therefore, lithiation is expected to occur with high regioselectivity at the C5 position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, chlorotrimethylsilane) to introduce new substituents at the C5 position, providing a straightforward route to contiguously substituted benzoic acid derivatives. bohrium.com The choice of base and reaction conditions can be critical; for instance, using different lithium bases can sometimes alter the site of metalation. organic-chemistry.org

Table 2: Regioselective Functionalization of a Substituted Benzoic Acid via Directed Ortho-Metalation

This table illustrates the DoM process on a related substrate, showcasing the types of electrophiles that can be used to trap the lithiated intermediate.

| Entry | Substrate | Lithiation Conditions | Electrophile | Product | Yield (%) |

| 1 | 2-Methoxybenzoic acid | s-BuLi/TMEDA, THF, -78°C | I₂ | 2-Iodo-6-methoxybenzoic acid | 90 |

| 2 | 2-Methoxybenzoic acid | s-BuLi/TMEDA, THF, -78°C | DMF | 2-Formyl-6-methoxybenzoic acid | 85 |

| 3 | 2-Methoxybenzoic acid | s-BuLi/TMEDA, THF, -78°C | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-6-methoxybenzoic acid | 78 |

| 4 | 2-Methoxybenzoic acid | n-BuLi/t-BuOK, THF, -78°C | Me-I | 2-Methoxy-3-methylbenzoic acid | 71 |

This table is based on literature findings for 2-methoxybenzoic acid and serves as a model for the potential transformations of this compound. organic-chemistry.org

Combinatorial Approaches in Analog Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related molecules, known as a library, which is essential for drug discovery and materials science. Solid-phase synthesis is a cornerstone of this approach, where a starting molecule is anchored to a polymer resin and subsequently modified through a series of chemical reactions. nih.govucsd.edunih.gov

This compound is an excellent scaffold for the generation of a combinatorial library. The carboxylic acid group serves as a natural handle for attachment to a solid support, such as a Wang resin or Rink amide resin, via standard esterification or amidation coupling conditions. ucsd.edunih.gov Once anchored to the solid phase, the aromatic core can be elaborated upon.

Two primary diversification strategies can be envisioned:

Modification of Existing Substituents: The acetamido group at the C4 position can be deprotected to reveal a free amine. This amine can then be reacted with a diverse set of building blocks, such as various carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a library of amides, sulfonamides, and ureas, respectively.

Functionalization of the Aromatic Ring: Using techniques like the directed ortho-metalation described previously, a new functional group can be introduced at the C5 position. This new functionality can then be used as a further point of diversification.

The "split-and-pool" synthesis method can be employed to generate a vast library from a small number of building blocks. This involves splitting the resin into multiple portions, reacting each portion with a different building block, and then pooling the resin back together before the next reaction step. This systematic approach allows for the efficient creation of thousands of unique compounds based on the this compound core. nih.govmdpi.comacs.org

Table 3: Hypothetical Combinatorial Library Generation from a Benzoic Acid Scaffold

This table outlines a possible combinatorial scheme using a solid-phase approach with a benzoic acid core.

| Scaffold (Resin-Bound) | Diversification Point 1 (R¹) | Building Blocks for R¹ | Diversification Point 2 (R²) | Building Blocks for R² | Library Size |

| Resin-OOC-C₆H₂(OPr)(NH₂) | Amidation at C4-NH₂ | 10 different acid chlorides | Halogenation at C5 | 3 different N-halosuccinimides | 30 compounds |

| Resin-OOC-C₆H₂(OPr)(NH₂) | Sulfonylation at C4-NH₂ | 10 different sulfonyl chlorides | Suzuki Coupling at C5-Br | 10 different boronic acids | 100 compounds |

| Resin-OOC-C₆H₂(OPr)(NH₂) | Reductive Amination at C4-NH₂ | 10 different aldehydes | - | - | 10 compounds |

This table is a conceptual representation of how a combinatorial library could be constructed from the 4-amino-2-propoxybenzoic acid scaffold (the de-acetylated form of the title compound) attached to a resin.

Structure Activity Relationship Sar Investigations

Systematic Design Principles for SAR Studies of 4-Acetamido-2-propoxybenzoic Acid Derivatives

The systematic design of SAR studies for derivatives of this compound is founded on established principles of medicinal chemistry. The core scaffold of this compound presents multiple sites for chemical modification, each offering an opportunity to probe the interactions with a biological target. A rational approach to designing new analogs involves a series of iterative modifications and biological evaluations.

Key areas for modification on the this compound scaffold include:

The Benzoic Acid Moiety: The carboxylic acid group is a critical feature, often involved in hydrogen bonding or salt bridge formation with target proteins. Modifications can include esterification, amidation, or replacement with bioisosteres such as tetrazoles or hydroxamic acids to alter acidity, polarity, and binding interactions. nih.gov

The Acetamido Group: The acetamido group at the 4-position can be modified by altering the acyl group or replacing the entire substituent. These changes can impact hydrogen bonding capacity, lipophilicity, and steric interactions within the binding pocket.

The Propoxy Group: The propoxy chain at the 2-position offers opportunities to investigate the impact of alkoxy chain length, branching, and flexibility on biological activity. Variations can explore how the size and conformation of this group affect target engagement and selectivity.

Correlations Between Structural Features and Biological/Biochemical Activity

The biological and biochemical activity of this compound derivatives is intrinsically linked to their structural features. Understanding these correlations is paramount for designing more effective and selective compounds.

Modifications to the substituents on the this compound scaffold can profoundly influence a compound's potency and its selectivity for a particular biological target.

The nature and position of substituents on the benzoic acid ring are critical determinants of activity. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives designed as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to significantly higher antiproliferative activities compared to the parent compound. nih.gov This highlights the importance of exploring substitutions on the phenyl ring to enhance biological effects.

Furthermore, the electronic properties of substituents can play a significant role. The additive effect of substituents on the acidity of benzoic acid is a well-established principle that can influence its interaction with biological targets. rsc.org Altering the substituents on the aromatic ring can modulate the pKa of the carboxylic acid, which in turn can affect its ability to form crucial ionic interactions within a binding site.

In the context of aminobenzoic acid derivatives, which share a similar structural motif, the type of substituent has been shown to impact antioxidant and cholinesterase inhibitory activities. researchgate.net For example, benzoyl-containing compounds demonstrated better antioxidant activity compared to other derivatives. researchgate.net This suggests that modifications to the acetamido group of this compound, for instance by replacing the acetyl group with other acyl or aryl groups, could lead to significant changes in biological activity.

In the structure of this compound, the propoxy group can be considered a short, flexible linker connecting the terminal ethyl group to the main benzoic acid scaffold. The length and flexibility of this alkoxy chain can have a substantial impact on the biological profile of the molecule.

While direct studies on the linker properties of the propoxy group in this specific compound are not extensively documented, general principles from other molecular systems can be applied. In the design of antibody-drug conjugates (ADCs), for example, both the conjugation site and the structure of the linker have been shown to significantly affect stability, efficacy, and safety. nih.gov The inclusion of structures like polyethylene (B3416737) glycol in linkers can be important for these characteristics. nih.gov

In the context of smaller molecules, altering the length of an alkyl or alkoxy chain can influence how a molecule fits into a binding pocket. A longer or more flexible chain might allow the molecule to access deeper hydrophobic pockets within a target protein, potentially increasing potency. Conversely, a shorter or more rigid linker might be necessary to achieve a specific binding conformation required for activity. For example, in the development of acyl hydrazone linkers for targeted drug delivery, the structure of the linker, such as the one formed from 4-(4-acetylphenoxy)butanoic acid, demonstrated significant effects on drug release properties. nih.gov

Therefore, systematic variations of the 2-alkoxy group in this compound, such as synthesizing methoxy, ethoxy, and butoxy analogs, would be a critical component of an SAR study to determine the optimal chain length and flexibility for a given biological target.

The specific stereochemistry of a molecule can be a critical factor in its biological activity and how it engages with its target. In its parent form, this compound does not possess any chiral centers. However, the introduction of substituents or modifications to the existing groups could create stereoisomers, making the study of stereochemical effects highly relevant.

For instance, if the propoxy chain were to be branched, such as with an isopropoxy or sec-butoxy group, a chiral center would be introduced. The resulting enantiomers could exhibit significantly different biological activities. This is a common phenomenon in medicinal chemistry, where one enantiomer is often more active than the other (the eutomer versus the distomer).

Studies on other molecules have demonstrated the profound impact of stereochemistry. For example, in a series of 4'-thioadenosine-5'-uronamides, the stereochemistry at the 4'-position was crucial for high-affinity binding to the human A3 adenosine (B11128) receptor. elsevierpure.com Similarly, research on 5-acetamido-2-hydroxy benzoic acid derivatives has touched upon the formation of products with reversed stereochemistry and its implications. mdpi.com

Therefore, should any synthetic route for derivatives of this compound lead to the formation of stereoisomers, their separation and individual biological evaluation would be essential to fully understand the SAR and to identify the most potent and selective isomer for further development.

In Vitro Bioassays for SAR Profiling

To elucidate the structure-activity relationships of this compound derivatives, a panel of robust and relevant in vitro bioassays is essential. These assays provide quantitative data on the biological or biochemical activity of the synthesized compounds, allowing for direct comparison and the establishment of clear SAR trends.

Given the structural motifs present in this compound, several classes of enzymes represent plausible targets for which inhibition assays would be highly informative.

Histone Deacetylase (HDAC) Inhibition Assays: HDACs are a class of enzymes involved in gene expression regulation, and their inhibitors are being explored as anticancer agents. nih.gov The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound scaffold could potentially fit this pharmacophore model. The inhibitory activity of new derivatives can be evaluated using fluorescence-based activity assays with purified HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) or with cell extracts. nih.govnih.govresearchgate.netreactionbiology.comexplorationpub.com These assays typically utilize a fluorogenic substrate that, upon deacetylation by the HDAC enzyme and subsequent cleavage by a protease, releases a fluorescent molecule. researchgate.net The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.

Carbonic Anhydrase (CA) Inhibition Assays: Carbonic anhydrases are metalloenzymes that are targets for drugs treating glaucoma, epilepsy, and other conditions. nih.govwikipedia.org Sulfonamides are the most common class of CA inhibitors, but other chemical scaffolds, including those with carboxylic acid moieties, have also been investigated. nih.govplos.org The inhibitory activity of this compound derivatives against various human CA isoforms (e.g., hCA I, II, IX, XII) can be determined using a stopped-flow CO2 hydration assay or other established methods. plos.orgmedchemexpress.com Some carbohydrate-based CA inhibitors have shown good activity and selectivity. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assays: PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.govnih.govacs.orgresearchgate.netfrontiersin.org Various benzoic acid derivatives have been explored as PTP1B inhibitors. nih.govnih.gov The inhibitory potential of new analogs can be assessed using an in vitro enzymatic assay with recombinant human PTP1B. The assay typically measures the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), where the production of the colored p-nitrophenol product is monitored spectrophotometrically. A decrease in product formation indicates inhibition.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assays: RdRp is a crucial enzyme for the replication of many RNA viruses, including influenza and coronaviruses, making it a prime target for antiviral drug development. bohrium.com Benzoic acid derivatives have been investigated as potential inhibitors of viral polymerases. nih.govnih.govmdpi.com The inhibitory activity against RdRp can be measured using in vitro assays that monitor the incorporation of labeled nucleotides into a growing RNA strand. A reduction in the incorporation of the label in the presence of the test compound signifies inhibitory activity.

The data generated from these enzymatic assays, typically expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are fundamental for building a comprehensive SAR profile for derivatives of this compound.

Receptor Binding and Functional Assays (e.g., nAChR, 5-HT2AR, Integrin Ligand Binding)

A comprehensive search of scientific literature did not yield any specific data on the binding affinity or functional activity of this compound at nicotinic acetylcholine (B1216132) receptors (nAChRs), 5-HT2A receptors (5-HT2AR), or as an integrin ligand. Consequently, no data tables for these receptor binding and functional assays can be provided at this time.

Cell-Based Assays for Cellular Activity Screening (e.g., antiproliferative activity, FAK activation, cell motility)

There is no publicly available information from cell-based assays to characterize the cellular activity of this compound. Specifically, data regarding its potential antiproliferative effects, its ability to modulate Focal Adhesion Kinase (FAK) activation, or its impact on cell motility have not been reported in the accessible scientific literature. Therefore, no data tables for these cell-based assays can be presented.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Target Interactions

The initial step in characterizing a compound's biological effect is to identify its direct molecular binding partners, such as enzymes and receptors, and to characterize the nature of these interactions.

Currently, there is a lack of specific studies in the reviewed scientific literature that investigate the direct enzyme inhibition or allosteric modulation properties of 4-Acetamido-2-propoxybenzoic acid. While the broader class of benzoic acid derivatives has been a subject of such research, direct evidence for this specific compound is not available.

Some studies on other benzoic acid derivatives have shown potential for enzyme inhibition. For instance, certain naturally occurring benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs). nih.gov Additionally, research into other structurally related compounds, such as (Aryloxyacetylamino)benzoic acid analogues, has identified them as a novel class of hypoxia-inducible factor-1 (HIF-1) inhibitors. nih.govacs.org It is important to note that these findings are on structurally distinct molecules and cannot be directly extrapolated to this compound without specific experimental validation.

A significant lead into the receptor interactions of this compound comes from its established role as an intermediate in the synthesis of Propoxycaine (B1212148) Hydrochloride. chemicalbook.com Propoxycaine is a local anesthetic of the ester type, and its mechanism of action involves blocking voltage-gated sodium channels in nerve cell membranes. nih.gov This blockade inhibits the influx of sodium ions, which is necessary for the generation and conduction of nerve impulses, resulting in a loss of sensation.

Local anesthetics like procaine, to which propoxycaine is an analogue, function by stabilizing the inactivated state of voltage-gated sodium channels. nih.govnih.gov While direct studies on the binding of this compound to these channels are not available, its structural relationship to propoxycaine suggests a potential interaction with the same receptor family. The characterization of whether this interaction is agonistic or antagonistic, and the specific binding site, would require dedicated investigation.

Below is a table summarizing the properties of related local anesthetics that act on voltage-gated sodium channels.

| Compound | Class | Mechanism of Action | Key Structural Features |

| Procaine | Amino ester | Blocks voltage-gated sodium channels | Aromatic ring, intermediate ester linkage, terminal amine |

| Propoxycaine | Amino ester | Blocks voltage-gated sodium channels | Aromatic ring, intermediate ester linkage, terminal amine |

This table is generated based on available data for related compounds and is for illustrative purposes.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as 4-Acetamido-2-propoxybenzoic acid, might interact with a protein target.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of the methodology can be illustrated through studies on related benzoic acid derivatives. For instance, in silico studies on benzoic acid derivatives targeting the SARS-CoV-2 main protease have demonstrated the utility of molecular docking in predicting binding affinities and interaction patterns. nih.govnih.gov

A hypothetical docking study of this compound into a relevant binding site, for example, an enzyme it might inhibit, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible conformations of the ligand within the protein's active site, calculating a scoring function to estimate the binding affinity for each pose. The results would be ranked based on these scores, with lower scores typically indicating a more favorable binding interaction. wjarr.com

The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the stability of the ligand-protein complex. For a series of related compounds, these predicted affinities can be correlated with experimentally determined biological activities to validate the docking protocol.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely involve its key functional groups: the carboxylic acid, the acetamido group, and the propoxy group.

A molecular docking simulation would identify key amino acid residues in the protein's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. For example, the carboxylic acid group of this compound would be a prime candidate for forming strong hydrogen bonds with basic residues like arginine or lysine, or with polar residues like serine or threonine in the binding pocket. The acetamido group could also participate in hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The propoxy group and the benzene (B151609) ring would likely engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine.

Identifying these "hotspots" of interaction is crucial for understanding the basis of molecular recognition and for designing new molecules with improved potency and selectivity.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is another cornerstone of computer-aided drug design that focuses on the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nsf.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For a molecule like this compound, a pharmacophore model could be developed based on its structure and known biological activity, or from the structure of its target protein with a bound ligand. frontiersin.org Such a model for a hypothetical target might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor feature from the carboxylic acid's hydroxyl group.

An additional hydrogen bond acceptor from the acetamido carbonyl group.

A hydrogen bond donor from the acetamido N-H group.

A hydrophobic/aromatic feature representing the benzene ring.

A hydrophobic feature for the propoxy group.

Once developed, this pharmacophore model can be used to screen large virtual libraries of compounds to identify novel molecules that match the defined features and spatial constraints, and thus are likely to bind to the same target. nih.govnih.gov This approach facilitates the discovery of new chemical scaffolds for drug development.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of derivatives of this compound would involve calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP).

In a study on a related class of compounds, benzoylaminobenzoic acid derivatives, as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), several key findings were made. The QSAR models revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and aromaticity. The presence of a hydroxyl group also increased activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position was detrimental to the inhibitory activity. nih.gov

A similar QSAR study for this compound and its analogs could yield a predictive model of the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules with a high degree of accuracy.

For carboxylic acids like this compound, a prominent feature is the formation of hydrogen-bonded dimers, particularly in the solid state and in nonpolar solvents. Quantum chemical calculations can be employed to study the energetics and geometry of these dimers.

Studies on substituted benzoic acids have shown that the formation of cyclic dimers via two O-H···O hydrogen bonds is a highly favorable process. Current time information in Edmonton, CA. The stability of these dimers is influenced by the nature of the substituents on the benzene ring. Electron-releasing groups tend to form more stable hydrogen bonds. Current time information in Edmonton, CA.

Theoretical calculations can predict the bond lengths and angles within the dimer, as well as the vibrational frequencies of the O-H stretching modes, which are characteristically red-shifted upon hydrogen bond formation. The interaction energy of the dimer can be calculated to quantify the strength of the hydrogen bonds. For instance, the dissociation energy of a benzoic acid dimer has been calculated to be around 8.05 kcal/mol. nih.gov

The following table shows representative calculated bond lengths for benzoic acid, which would be expected to be similar in this compound.

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

| C-C (ring) | 1.390 | 1.390 |

| C=O | 1.210 | 1.220 |

| C-O | 1.350 | 1.356 |

| O-H | 0.950 | 0.952 |

| Data for benzoic acid at the 6-311G level of theory. researchgate.net |

These computational approaches provide a deep understanding of the chemical nature of this compound, guiding further experimental work and the development of its potential applications.

Conformational Analysis and Energy Landscapes of the Compound

A comprehensive understanding of the three-dimensional structure and flexibility of this compound is crucial for predicting its reactivity and interactions. Computational chemistry provides powerful tools for exploring the conformational landscape of this molecule.

Methodology: The conformational space of this compound would be explored through systematic or stochastic conformational searches. These methods involve the rotation of dihedral angles around the molecule's single bonds—specifically within the propoxy and acetamido side chains—to generate a multitude of possible three-dimensional arrangements (conformers).

Following the generation of these conformers, their energies would be calculated and minimized using quantum mechanical methods, such as Density Functional Theory (DFT). The choice of functional and basis set, for instance, B3LYP/6-31G*, is a common approach for such calculations, providing a balance between accuracy and computational cost. researchgate.net For a related compound, 4-acetamido-3-nitrobenzoic acid, DFT calculations at the B3LYP/6-311G level were used to analyze its molecular geometry. researchgate.net

Energy Landscapes: The calculated energies of the various stable conformers allow for the construction of a potential energy surface, or energy landscape. This landscape maps the energy of the molecule as a function of its geometry, highlighting the low-energy, and therefore more probable, conformations. The global minimum on this surface represents the most stable conformation of the molecule.

The energy difference between various conformers and the transition states that separate them provides insight into the molecule's flexibility and the energy barriers to conformational change.

Prediction of Reaction Pathways in Synthetic Transformations

Computational chemistry can also be employed to predict and analyze the reaction pathways involved in the synthesis of this compound. This involves identifying the most likely reaction mechanisms, including the structures of transition states and intermediates.

Synthetic Route: A plausible synthetic route to this compound involves the acylation of 4-amino-2-propoxybenzoic acid.

Computational Approach: To model this transformation, computational chemists would calculate the energies of the reactants, products, and all potential intermediates and transition states. DFT calculations are a primary tool for this type of investigation. By mapping the energy changes along the reaction coordinate, a reaction energy profile can be generated.

This profile would reveal the activation energies for each step of the proposed mechanism. A lower activation energy indicates a more favorable reaction pathway. For instance, the analysis could compare a direct acylation mechanism with one involving a catalytic cycle, providing insights into the most efficient synthetic conditions.

In studies of similar molecules, such as 4-(2-chloroacetamido)benzoic acid derivatives, computational methods have been used to assess chemical reactivity through parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Such analyses for this compound and its precursors could help in predicting the feasibility of different synthetic strategies.

While specific experimental and computational data for this compound is limited, the established principles of computational and theoretical chemistry provide a robust framework for its future investigation.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the verification of the compound's structure and an assessment of its purity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Acetamido-2-propoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the propoxy group protons, and the acetamido group proton. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The propoxy group would be characterized by a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom. The acetamido group would present a singlet for the methyl protons and a broad singlet for the NH proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would include signals for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the carbons of the propoxy and acetamido groups. The chemical shifts of the aromatic carbons would be influenced by the electron-donating propoxy group and the electron-withdrawing acetamido and carboxylic acid groups.

Purity Assessment: NMR spectroscopy is also a powerful technique for assessing the purity of a sample. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities, such as residual starting materials or by-products from the synthesis. Integration of the signals in the ¹H NMR spectrum can be used for the quantitative determination of purity against a known standard.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.2 | Multiplet |

| Propoxy -OCH₂- | 3.9 - 4.1 | Triplet |

| Propoxy -CH₂- | 1.7 - 1.9 | Sextet |

| Propoxy -CH₃ | 0.9 - 1.1 | Triplet |

| Acetamido -NH- | 9.5 - 10.5 | Broad Singlet |

| Acetamido -CH₃ | 2.0 - 2.2 | Singlet |

| Carboxylic Acid -OH | 12.0 - 13.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Acetamido C=O | 168 - 172 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-C(O)OH | 120 - 130 |

| Aromatic C-H | 110 - 135 |

| Propoxy -OCH₂- | 65 - 75 |

| Acetamido -CH₃ | 20 - 30 |

| Propoxy -CH₂- | 20 - 30 |

| Propoxy -CH₃ | 10 - 15 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable insights into the compound's structure. For this compound, characteristic fragmentation would likely involve the loss of the propoxy group, the carboxylic acid group, and the acetamido group. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, a common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical followed by the loss of carbon monoxide.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 237 | [M]⁺ |

| 219 | [M - H₂O]⁺ |

| 192 | [M - COOH]⁺ |

| 178 | [M - CH₃CONH]⁺ |

| 177 | [M - CH₃CONH₂]⁺ |

| 149 | [M - CH₃CH₂CH₂O - CO]⁺ |

| 121 | [M - CH₃CH₂CH₂O - CO - C₂H₂]⁺ |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. When coupled with mass spectrometry (LC-MS), it becomes an exceptionally powerful tool for purity profiling and impurity identification.

A reversed-phase HPLC method would be suitable for the analysis of this compound, likely employing a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (like acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to achieve optimal separation. thaiscience.info Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is particularly valuable for identifying and quantifying impurities, even at trace levels. By analyzing the mass-to-charge ratio of the eluting peaks, it is possible to identify known and unknown impurities, providing a comprehensive purity profile of the this compound sample.

Table 4: Typical HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent variation of %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Other Advanced Spectroscopic Techniques for Detailed Structural Analysis

Beyond NMR and MS, other spectroscopic techniques provide complementary information for a thorough characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the carboxylic acid and the amide, the N-H stretch of the amide, and the C-O stretches of the ether and carboxylic acid.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, with its substituted benzene ring, would exhibit absorption maxima in the UV region, which can be useful for quantitative analysis and for monitoring reactions. The position and intensity of these absorptions are influenced by the substituents on the aromatic ring. The absorption maxima for similar compounds like 4-aminobenzoic acid are around 194 nm, 226 nm, and 278 nm. sielc.com

Table 5: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amide) | 3200 - 3400 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=O (Amide) | 1630 - 1680 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ether/Acid) | 1210 - 1320 | Strong |

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Strategies for 4-Acetamido-2-propoxybenzoic Acid Analogs

The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse library of its analogs. Future research will likely focus on developing more efficient and versatile synthetic methodologies.

Established synthetic routes to similar compounds, such as 4-acetamido-2-methylbenzoic acid, often involve the acetylation of the corresponding aminobenzoic acid derivative. For instance, the acetylation of 4-amino-2-methylbenzoic acid can be achieved using acetic anhydride (B1165640) and sodium acetate (B1210297). A similar approach can be envisioned for the synthesis of this compound, starting from 4-amino-2-propoxybenzoic acid.

Furthermore, the synthesis of various p-alkoxy benzoic acids has been well-documented, typically involving the alkylation of p-hydroxybenzoic acid. derpharmachemica.com Combining these established methods provides a foundational strategy for producing a range of 4-acetamido-2-alkoxybenzoic acid analogs. For example, a general synthesis could involve the O-alkylation of 4-acetamidophenol with a suitable propyl halide, followed by oxidation of the intermediate to the carboxylic acid. Alternatively, a more convergent approach could involve the synthesis of 4-amino-2-propoxybenzoic acid followed by acetylation.

Future synthetic strategies may focus on:

Greener Chemistry Approaches: Exploring the use of more environmentally benign solvents and reagents to minimize waste and improve the sustainability of the synthesis.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability.

Catalytic Methods: Investigating novel catalysts to improve yields and reduce reaction times for the key acylation and alkylation steps.

Combinatorial Synthesis: Employing high-throughput techniques to rapidly generate large libraries of analogs with diverse substituents on the aromatic ring, the acetamido group, and the propoxy chain.

A generalized synthetic scheme for creating analogs is presented below:

| Starting Material | Reagents and Conditions | Product |

| 4-Aminobenzoic acid derivatives | 1. Chloroacetyl chloride, HCl; 2. Thionyl chloride, pyridine (B92270); 3. Corresponding alcohols/amines | 4-(2-Chloroacetamido)benzoic acid esters/amides researchgate.net |

| p-Hydroxybenzoic acid | Alkyl halides, KOH, methanol (B129727) | p-Alkoxybenzoic acids derpharmachemica.com |

| 4-Amino-2-methylbenzoic acid | Acetic anhydride, sodium acetate | 4-Acetamido-2-methylbenzoic acid |

This table presents generalized synthetic methods for related compounds, which can be adapted for the synthesis of this compound and its analogs.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Given that this compound is a precursor to Propoxycaine (B1212148), a known local anesthetic, a primary area for exploring its undiscovered biological activity lies in its potential interactions with ion channels. Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels (VGSCs), thereby inhibiting the generation and conduction of nerve impulses. nih.govnih.gov

Future research could investigate whether this compound itself or its novel analogs exhibit modulatory effects on various subtypes of VGSCs. Molecular modeling studies have been instrumental in understanding the binding of local anesthetics to the inner pore of sodium channels. nih.gov These computational approaches can be employed to predict the binding affinity and mode of interaction of novel this compound derivatives.

Beyond local anesthesia, benzoic acid derivatives have been shown to possess a wide range of biological activities, including:

Anti-inflammatory and Analgesic Effects: Derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated significant analgesic properties.

Anticancer Activity: Some benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), which are promising targets in cancer therapy. nih.govbenthamscience.com

Antimicrobial Properties: Certain substituted benzeneacetic acid esters have shown potential as antibacterial and antifungal agents. rjptonline.org

The structural similarity of this compound to these bioactive compounds suggests that its analogs could be screened for a variety of therapeutic applications. High-throughput screening of analog libraries against a panel of biological targets could uncover novel and unexpected activities. thermofisher.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. preprints.orgnih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of this compound analogs.

De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with desired properties from scratch. arxiv.org This approach can be used to explore a vast chemical space and identify new this compound derivatives with potentially improved activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that correlate the structural features of a series of compounds with their biological activity. preprints.org These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. For instance, a QSAR model could be developed for a series of 4-acetamido-2-alkoxybenzoic acid analogs to predict their binding affinity for a specific sodium channel subtype.

| Stage | AI/ML Application | Desired Outcome |

| Hit Identification | Virtual screening of compound libraries | Identification of initial "hit" compounds with some activity. |

| Hit-to-Lead | Generative models for scaffold hopping and analog design | Development of lead compounds with improved potency and drug-like properties. |

| Lead Optimization | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and SAR | Refinement of lead compounds into preclinical candidates with optimal efficacy and safety profiles. preprints.orgnih.gov |

This table illustrates the general application of AI/ML in the drug discovery pipeline, which is directly applicable to the development of this compound analogs.

Applications as Chemical Probes for Elucidating Complex Biological Processes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. nih.govmskcc.org Given its defined chemical structure and its role as a synthetic intermediate, this compound and its derivatives are well-suited for development into chemical probes.

Probing Ion Channel Function: By modifying the structure of this compound to incorporate reporter groups (e.g., fluorescent tags or biotin), researchers can create probes to visualize and track the interaction of these molecules with ion channels in real-time. mskcc.org This could provide valuable insights into the conformational changes that ion channels undergo during gating and drug binding.

Target Identification: If novel biological activities are discovered for this compound analogs, these compounds can be converted into chemical probes to identify their molecular targets. This is often achieved by attaching a reactive group or a tag that allows for the isolation and identification of the binding protein.

The development of chemical probes from drug intermediates is a powerful strategy for advancing our understanding of fundamental biological processes and for validating new therapeutic targets. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Acetamido-2-propoxybenzoic acid?

- Methodological Answer : Synthesis typically involves substitution reactions and esterification. For example:

- Step 1 : Introduce the acetamido group via nucleophilic substitution using chloroacetyl chloride or similar reagents under controlled pH (e.g., alkaline conditions).

- Step 2 : Propoxy group installation via alkylation of a hydroxybenzoic acid precursor using 1-bromopropane in the presence of a base (e.g., K₂CO₃) .

- Coupling Reagents : Advanced routes may employ coupling agents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) to stabilize intermediates .

- Table : Common Reaction Conditions

| Step | Reagent/Condition | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, NaOH | 25°C | 65–75 | |

| 2 | 1-Bromopropane, K₂CO₃ | 80°C | 50–60 |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions. For example, the acetamido group shows a singlet at δ ~2.1 ppm (CH₃), while aromatic protons appear between δ 6.5–8.0 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in related acetamido-benzoic acid derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 253.1) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodological Answer :

- Docking Workflow : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Parameters include grid box size (20 ų) and Lamarckian genetic algorithm .

- Validation : Compare binding affinities (ΔG) with known inhibitors. For example, a related compound showed a ΔG of -7.8 kcal/mol against SARS-CoV-2 .

- Table : Example Docking Results

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|

| SARS-CoV-2 Mpro | -7.2 to -7.8 | |

| Human COX-2 | -6.5 |

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, XRD) to confirm functional groups and stereochemistry. For instance, XRD can resolve ambiguities in NOE (Nuclear Overhauser Effect) data .

- Quantum Chemical Calculations : Optimize molecular geometry using DFT (Density Functional Theory) at the B3LYP/6-311G++(d,p) level to validate experimental bond lengths/angles .

Q. What strategies optimize reaction yields in multi-step syntheses involving protective groups?

- Methodological Answer :

- Protection-Deprotection : Use benzyloxycarbonyl (Cbz) groups for amine protection, followed by acidic cleavage (e.g., HCl/dioxane) .

- Coupling Efficiency : Optimize stoichiometry (1.2:1 molar ratio of acylating agent to substrate) and solvent polarity (e.g., DMF for polar intermediates) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Follow EPA guidelines for organic waste .

Key Data Contradictions and Solutions

- Issue : Discrepancies in reported melting points (e.g., 180°C vs. 185°C).

- Issue : Conflicting bioactivity results in enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.